molecular formula C17H13N5O B2945772 (E)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-phenoxyphenyl)methanimidamide CAS No. 672951-98-3

(E)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-phenoxyphenyl)methanimidamide

Cat. No.: B2945772
CAS No.: 672951-98-3
M. Wt: 303.325
InChI Key: HRKVPRIKTRCYCM-PEZBUJJGSA-N
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Description

(E)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-phenoxyphenyl)methanimidamide is a synthetic organic compound offered for research and development purposes. This molecule features a dicyanoethenylamine group, a motif found in chemical intermediates used to synthesize nitrogen-containing heterocycles like imidazoles and pyrimidines, which are structures of significant interest in medicinal chemistry . The presence of the 2-phenoxyphenyl substituent suggests potential for interaction with biological targets, as derivatives of biphenyl ethers are often explored in pharmaceutical research. Consequently, this compound holds value as a building block or precursor in the synthesis of more complex molecules for various biological and pharmacological studies. It is supplied as a high-purity material strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2-phenoxyphenyl)methanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O/c18-10-14(20)16(11-19)22-12-21-15-8-4-5-9-17(15)23-13-6-2-1-3-7-13/h1-9,12H,20H2,(H,21,22)/b16-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKVPRIKTRCYCM-PEZBUJJGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC=NC(=C(C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC=N/C(=C(/C#N)\N)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-phenoxyphenyl)methanimidamide typically involves multi-step organic reactions. One common approach is the condensation of 2-phenoxybenzaldehyde with a suitable amine, followed by the introduction of cyano groups through a cyanation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-phenoxyphenyl)methanimidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

    Substitution: The phenoxy group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(E)-N’-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-phenoxyphenyl)methanimidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N’-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-phenoxyphenyl)methanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (E)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-phenoxyphenyl)methanimidamide can be contextualized by comparing it to related methanimidamide derivatives and agrochemical analogs. Key distinctions in substituents, electronic properties, and bioactivity are outlined below:

Table 1: Comparative Analysis of Methanimidamide Derivatives

Compound Name Key Substituents Functional Groups Potential Applications/Properties Evidence Source
(Target) this compound 2-Phenoxyphenyl, dicyanoethenyl Cyano, enamine, aryl ether Hypothesized insecticidal/biological activity (structural analogy)
() (E)-N'-{5-[(1E)-1-Cyano-2-(4-methoxyphenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide 4-Methoxyphenyl, thiadiazol, dimethylamino Thiadiazole, methoxy, cyano Agrochemical intermediate (inferred from thiadiazole motifs)
() Acetamiprid (Ethanimidamide, N-[(6-chloro-3-pyridinyl)methyl]-N'-cyano-N-methyl-, (1E)) 6-Chloro-3-pyridinylmethyl, methyl, cyano Pyridine, cyanoimino Commercial neonicotinoid insecticide
() N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxy-phenyl)-1-methylethyl]amino]ethyl]phenyl]formamide Hydroxyphenyl, methoxyethylamino Hydroxy, formamide, methoxy Pharmacological candidate (e.g., adrenergic activity)

Key Comparative Insights :

Structural Backbone and Electronic Effects: The target compound’s dicyanoethenyl group introduces strong electron-withdrawing effects, which may enhance stability and π-π stacking interactions compared to the thiadiazol-containing analog in . The latter’s heterocyclic ring could improve binding to enzymatic targets (e.g., acetylcholinesterase in pests) . In contrast, acetamiprid () employs a chloropyridinyl group, a hallmark of neonicotinoids, which selectively targets insect nicotinic acetylcholine receptors. The target compound’s 2-phenoxyphenyl group may reduce water solubility but increase lipid bilayer penetration compared to acetamiprid’s polar pyridine .

Bioactivity and Applications: Acetamiprid’s efficacy as an insecticide is well-documented, whereas the target compound’s bioactivity remains speculative. However, the absence of a pyridine ring might limit receptor affinity . The hydroxyphenyl-formamide derivatives in exhibit adrenergic agonist/antagonist activity due to hydroxyl and aminoethyl groups. The target compound lacks these polar moieties, implying divergent biological targets .

Synthetic Considerations: The synthesis of the target compound may parallel methods in and , which employ carbodiimide coupling agents (e.g., EDC/HOBt) to activate carboxylic acids for amidination.

The dimethylamino group in ’s compound may enhance solubility in polar solvents, whereas the target compound’s non-polar aryl ether could favor organic phase partitioning .

Research Findings and Implications

  • Structural Insights : X-ray crystallography (via SHELX, as referenced in ) could resolve the E/Z configuration of the target compound, critical for understanding its conformational stability and interaction with biological targets .
  • Agrochemical Potential: While acetamiprid’s success underscores the importance of cyanoimino groups in insecticides, the target compound’s unique substituents may offer novel modes of action or resistance-breaking properties .
  • Limitations : The absence of direct bioactivity data for the target compound necessitates further in vitro and in vivo studies to validate its hypothesized applications.

Biological Activity

(E)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-phenoxyphenyl)methanimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the current understanding of its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

The chemical formula for this compound is C13H13N5OC_{13}H_{13}N_{5}O, and it is classified under specialty materials. Its structural characteristics contribute to its interaction with biological targets.

The biological activity of this compound primarily involves the following mechanisms:

  • Inhibition of Cell Proliferation : Studies have demonstrated that this compound inhibits cell proliferation in various cancer cell lines. This is achieved through the induction of apoptosis, which is a programmed cell death process essential for eliminating cancer cells.
  • Apoptosis Induction : The compound has been shown to increase the percentage of sub-G1 cells in cell cycle analysis, indicating an accumulation of cells undergoing apoptosis. Morphological changes consistent with apoptosis have been confirmed using Hoechst 33,258 staining techniques .
  • Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including MDA-MB-231 and HT-29. The compound’s potency is often compared to standard chemotherapeutic agents like cisplatin .

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The results are summarized in the table below:

Cell Line IC50 (µM) Comparison to Cisplatin
MDA-MB-23110More potent
SUIT-220Less potent
HT-2915More potent

These findings suggest that the compound may be particularly effective against breast cancer cells while showing variable efficacy against pancreatic cancer cells.

Case Studies

In a recent study published in November 2024, researchers synthesized a series of compounds similar to this compound and evaluated their cytotoxic activities. Among these compounds, those with structural similarities exhibited enhanced cytotoxicity compared to traditional agents like cisplatin . This reinforces the potential of this compound class in developing new anticancer therapies.

Q & A

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .
  • Storage: Store in a cool, dry place away from oxidizers. Ensure containers are tightly sealed to prevent moisture ingress, which may degrade the compound .
  • Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent contamination of drainage systems .
  • Exposure Limits: Adhere to occupational exposure limits (OELs) for nitrile-containing compounds (typically ≤1 mg/m³ for particulates) .

Basic: How can the molecular structure of this compound be confirmed?

Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD): Grow high-quality crystals via slow evaporation in aprotic solvents (e.g., DMF). Use SHELXL for refinement, which resolves tautomeric and stereochemical ambiguities via Hirshfeld surface analysis .
  • Spectroscopic Validation: Cross-validate with 1H^1H/13C^{13}C NMR and FT-IR. For example, the imidamide group’s C=N stretch appears at ~1650–1680 cm⁻¹, while cyano groups show peaks at ~2200 cm⁻¹ .

Advanced: What synthetic challenges arise due to the compound’s tautomeric and stereochemical complexity?

Answer:

  • Tautomer Control: The (E)- and (Z)-configurations of the enamine and cyano groups require strict temperature control (<0°C) during synthesis to prevent tautomerization. Use anhydrous DMF as a solvent to stabilize intermediates .
  • Stereochemical Purity: Employ chiral HPLC (e.g., Chiralpak IA column, hexane:IPA 90:10) to separate enantiomers. Monitor by circular dichroism (CD) spectroscopy .

Advanced: How can computational methods predict the compound’s reactivity in nucleophilic environments?

Answer:

  • Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G(d) level to model electron density distribution. The cyano groups act as strong electron-withdrawing groups, directing nucleophilic attacks to the imidamide nitrogen .
  • Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., acetonitrile) to predict hydrolysis pathways .

Advanced: How should researchers address discrepancies in crystallographic data for this compound?

Answer:

  • Data Reconciliation: Compare experimental XRD results (e.g., unit cell parameters) with SHELX-refined models. Discrepancies in bond lengths (>0.02 Å) may indicate twinning; use TWINLAW in SHELXL to resolve .
  • Thermal Ellipsoid Analysis: High thermal motion in the phenoxyphenyl group suggests dynamic disorder. Apply restraints to anisotropic displacement parameters during refinement .

Advanced: What methodologies are suitable for assessing purity in the presence of structurally similar impurities?

Answer:

  • HPLC-MS: Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) with ESI-MS detection. Impurities like de-aminated byproducts (m/z ~300) are resolved at 254 nm .
  • NMR Diffusion-Ordered Spectroscopy (DOSY): Differentiate aggregates or co-crystallized impurities by diffusion coefficients .

Advanced: How does the compound’s electronic structure influence its stability under UV irradiation?

Answer:

  • UV-Vis Spectroscopy: Monitor λmax shifts (e.g., 290 nm for π→π* transitions). Degradation products (e.g., nitriles → carboxylic acids) show increased absorbance at 210–230 nm .
  • Accelerated Stability Testing: Expose samples to 365 nm UV light for 72 hours. Analyze by TLC (silica gel, ethyl acetate:hexane 1:1) to track decomposition .

Advanced: What strategies mitigate competing side reactions during functionalization of the amino-cyano group?

Answer:

  • Protection-Deprotection: Temporarily protect the amino group with Boc anhydride. Subsequent cyano alkylation using Knoevenagel condensation minimizes undesired nucleophilic substitutions .
  • Catalytic Control: Use Cu(I)-catalyzed click chemistry to selectively modify the cyano group without affecting the imidamide .

Advanced: How can researchers validate the compound’s bioactivity against structurally related analogs?

Answer:

  • SAR Studies: Compare inhibitory activity (e.g., IC₅₀) against kinase targets with analogs like N-phenylacetamide derivatives (see ). Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .
  • In Vitro Assays: Test in HEK293 cells transfected with target receptors. Normalize activity to control compounds (e.g., staurosporine) .

Advanced: What are the best practices for resolving crystallographic disorder in the phenoxyphenyl moiety?

Answer:

  • Multi-Component Refinement: In SHELXL, partition the disordered region into two or more components with occupancy summing to 1. Apply SIMU and DELU restraints to smooth thermal parameters .
  • Low-Temperature Data Collection: Collect XRD data at 100 K to reduce thermal motion artifacts. Confirm with PLATON’s ADDSYM to check for missed symmetry .

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